

# Folate Sodium Salt: A Technical Guide for Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Folate sodium*

Cat. No.: *B1496492*

[Get Quote](#)

Introduction: **Folate sodium** salt, a water-soluble B vitamin (B9), is the sodium salt form of folic acid.<sup>[1]</sup> It is a critical nutrient in a vast array of biological processes, primarily serving as a cofactor in one-carbon transfer reactions.<sup>[2][3]</sup> These reactions are fundamental to the synthesis of nucleic acids (DNA and RNA) and amino acids, making **folate sodium** salt indispensable for cell division, growth, and the maturation of blood cells.<sup>[1][4]</sup> Its enhanced solubility and bioavailability compared to folic acid make it a preferred compound in various research and therapeutic applications, from cell culture to drug development.<sup>[1]</sup> This guide provides an in-depth overview of the core properties of **folate sodium** salt, detailed experimental protocols, and a visualization of its key metabolic and signaling pathways.

## Core Chemical and Physical Properties

**Folate sodium** salt is typically available as a monosodium or disodium salt. Its properties can vary slightly depending on the specific salt form. The compound consists of a pteridine ring linked to para-aminobenzoic acid and glutamic acid.<sup>[1]</sup>

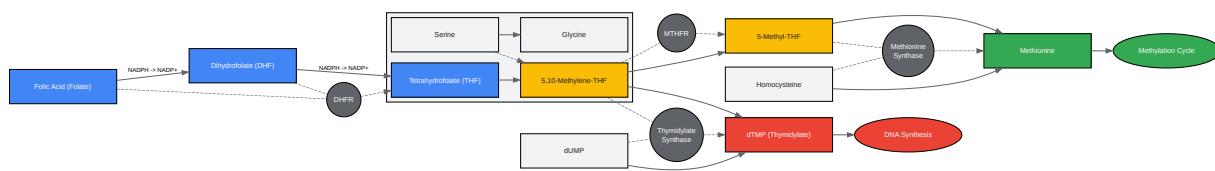
| Property          | Value                                                                        | Reference                                                                       |
|-------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | $C_{19}H_{18}N_7NaO_6$ (Monosodium)<br>/ $C_{19}H_{17}N_7Na_2O_6$ (Disodium) | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Molecular Weight  | 463.38 g/mol (Monosodium) /<br>485.36 g/mol (Disodium)                       | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| CAS Number        | 6484-89-5                                                                    | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                     |
| Appearance        | Yellow to yellowish-orange<br>crystalline powder                             | <a href="#">[5]</a> <a href="#">[9]</a>                                         |
| Melting Point     | Decomposes above 250 °C                                                      | <a href="#">[1]</a>                                                             |
| Purity            | >98% (Typical)                                                               | <a href="#">[6]</a>                                                             |

## Solubility and Stability

The solubility of folate is highly pH-dependent. The sodium salt form offers improved solubility over the free acid, particularly in neutral to alkaline solutions.

| Solvent                | Solubility                                                                                | Notes                                                                                  | Reference      |
|------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|----------------|
| Water                  | Slightly soluble (1.6 mg/L at 25°C for free acid). Solubility increases in boiling water. | The free acid is insoluble in aqueous solutions below pH 5.                            | [1][9][10]     |
| Alkaline Solutions     | Soluble                                                                                   | Readily dissolves in solutions of alkali hydroxides (e.g., 0.1 M NaOH) and carbonates. | [1][9][10][11] |
| DMSO                   | Soluble                                                                                   | A common solvent for preparing stock solutions.                                        | [1][6]         |
| Methanol               | Slightly soluble                                                                          | [1][9]                                                                                 |                |
| Ethanol, Butanol       | Less soluble than in methanol                                                             | [1][9]                                                                                 |                |
| Other Organic Solvents | Insoluble                                                                                 | Insoluble in acetone, chloroform, ether, and benzene.                                  | [1][9]         |

#### Stability Considerations:

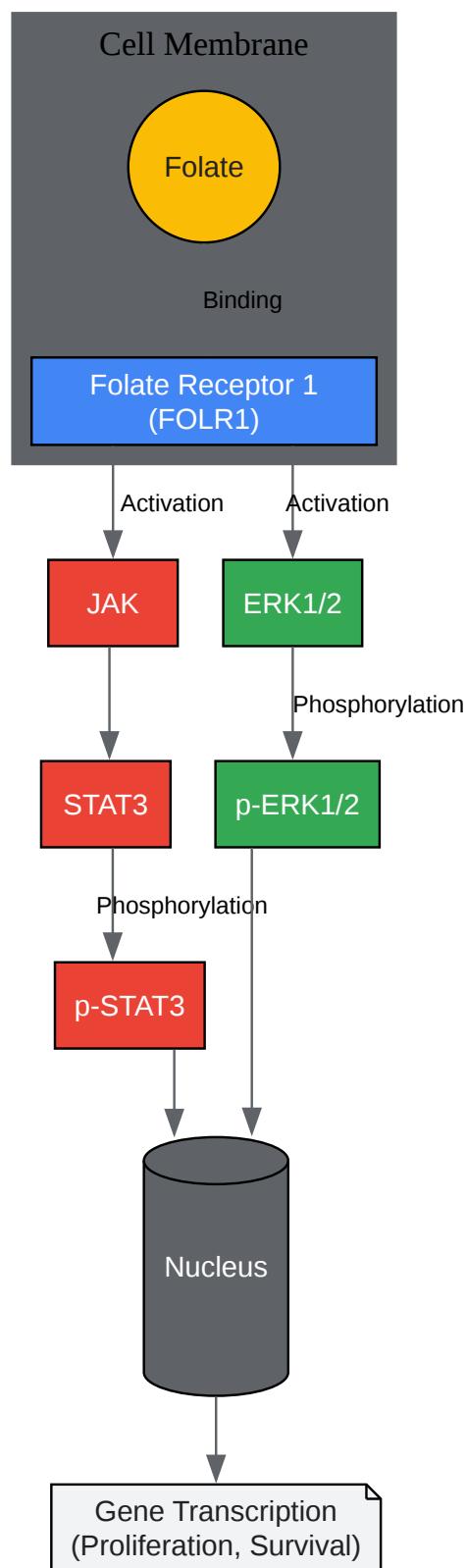

- Light Sensitivity: **Folate sodium** salt is photolabile and can be inactivated by UV light. Solutions should be protected from light.[10][12]
- Thermal Stability: While the solid powder is stable, solutions can be degraded by heat. Both acidic and alkaline solutions are susceptible to destruction upon heating.[10]
- pH Stability: Alkaline solutions are reasonably stable when stored in the dark.[10]
- Oxidizing/Reducing Agents: The compound is incompatible with strong oxidizing and reducing agents, as well as heavy metal ions.[9]

## Biological Role and Signaling Pathways

Folate's primary biological function is in one-carbon metabolism, which is essential for the de novo synthesis of purines and thymidylate, required for DNA synthesis and repair. It also plays a key role in the methylation cycle, which is vital for regulating gene expression and protein function.

## Folate Metabolism and One-Carbon Transfer

Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR). THF and its derivatives then act as donors of one-carbon units in various metabolic pathways.




[Click to download full resolution via product page](#)

Caption: Core folate metabolic pathway for one-carbon transfer.

## Folate Receptor (FOLR1) Signaling

Beyond its metabolic role, folate can initiate intracellular signaling through the folate receptor alpha (FOLR1), which is often overexpressed in cancer cells. This signaling is independent of one-carbon metabolism and can promote cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: Non-canonical signaling pathways mediated by FOLR1.

# Experimental Protocols and Methodologies

## Preparation of Stock Solutions

Due to its limited solubility in water at neutral pH, stock solutions of **folate sodium** salt for research are typically prepared in an alkaline solution or DMSO.

- Protocol for Alkaline Stock (e.g., for Cell Culture):
  - Weigh the desired amount of **folate sodium** salt powder.
  - Dissolve the powder in 0.1 M NaOH or a sodium bicarbonate solution. A common concentration for a stock solution is 1-10 mg/mL.[\[10\]](#)
  - Ensure complete dissolution, using gentle warming if necessary, but avoid boiling.[\[10\]](#)
  - For cell culture applications, sterilize the solution by passing it through a 0.22  $\mu\text{m}$  filter.[\[13\]](#)
  - Aliquot the sterile stock solution into light-protecting tubes and store at -20°C or -80°C.[\[1\]](#) [\[13\]](#)
- Protocol for DMSO Stock:
  - Dissolve **folate sodium** salt powder directly in high-purity DMSO to the desired concentration.[\[6\]](#)
  - Aliquot and store at -20°C, protected from light and moisture.

## Analytical Quantification: UV-Vis Spectrophotometry

This method is suitable for quantifying folic acid in solutions, such as in fortified salt analysis.  
[\[14\]](#)[\[15\]](#)

- Methodology:
  - Solvent/Blank: Use 0.1 M sodium carbonate or 0.1 M NaOH solution as the solvent and for the blank measurement.[\[11\]](#)[\[15\]](#)

- Standard Curve Preparation: Prepare a series of standard solutions of **folate sodium** salt with known concentrations (e.g., 1-25 µg/mL) in the chosen solvent.[15]
- Sample Preparation: Dissolve the unknown sample in the solvent, ensuring the final concentration falls within the range of the standard curve. This may require dilution.
- Measurement: Measure the absorbance of the standards and the sample using a UV-Vis spectrophotometer. Folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm. The peak at 283 nm or 285 nm is often selected for quantification. [11][14]
- Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from the curve to calculate the concentration of the unknown sample.

## Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and sensitive method for quantification, particularly in complex matrices. The following is based on the USP monograph for Folic Acid Tablets.[16]

- Methodology:
  - Column: C18 (RP-18) end-capped column.
  - Mobile Phase: A buffered aqueous solution. For example: 35.1 g of sodium perchlorate and 1.40 g of monobasic potassium phosphate in 1 L of water, with 40 mL of methanol. Adjust pH to 7.2 with 1 N potassium hydroxide.[16]
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detector set to an appropriate wavelength (e.g., 283 nm).
  - Standard Preparation: Prepare a standard solution of USP Folic Acid Reference Standard (RS) in the mobile phase or an appropriate diluent.

- Sample Preparation: Dissolve the sample containing **folate sodium** salt in the diluent, filter through a 0.45 µm filter, and inject into the HPLC system.
- Analysis: Compare the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.

## Storage and Handling

Proper storage is crucial to maintain the integrity and activity of **folate sodium** salt.

| Condition  | Powder                      | Stock Solution<br>(Aqueous/DMSO)                                |
|------------|-----------------------------|-----------------------------------------------------------------|
| Short-Term | 0 - 4°C (days to weeks)     | -20°C (1 month)                                                 |
| Long-Term  | -20°C (months to years)     | -80°C (6 months)                                                |
| Protection | Store in a dry, dark place. | Store in light-protecting aliquots to avoid freeze-thaw cycles. |

References for Storage Table:[1][6][7][13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy Folate sodium | 6484-89-5 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. Sodium Folate [drugfuture.com]
- 6. medkoo.com [medkoo.com]

- 7. Folate sodium | TargetMol [targetmol.com]
- 8. Folate sodium | C19H18N7NaO6 | CID 135565736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A spectrophotometric method for determining the amount of folic acid in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. USP Dissolution Method for Folic Acid [sigmaaldrich.com]
- To cite this document: BenchChem. [Folate Sodium Salt: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1496492#folate-sodium-salt-basic-properties-for-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)